N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, an isoxazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The isoxazole ring can be synthesized via the reaction of hydroxylamine with β-keto esters. The final step involves coupling the oxadiazole and isoxazole intermediates under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **5-(4-chlor
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes both oxadiazole and oxazole rings. Its molecular formula is C15H12ClN5O2, with a molecular weight of approximately 300.7 g/mol. The presence of the 2-chlorophenyl group is particularly noteworthy as it influences the compound's biological activity through electronic effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-oxadiazole moiety have been shown to possess antiproliferative effects against various cancer cell lines. A study reported that compounds similar to this compound displayed IC50 values in the micromolar range against human cancer cell lines such as HCT-116 and PC-3 .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HCT-116 | 13.62 | |
Compound B | PC-3 | 21.74 | |
This compound | OVXF 899 | 9.27 |
Anti-inflammatory Activity
In addition to anticancer properties, oxadiazole derivatives have been evaluated for their anti-inflammatory effects. In vivo studies showed that these compounds can significantly reduce paw edema in carrageenan-induced models, suggesting their potential utility in treating inflammatory conditions .
Table 2: Anti-inflammatory Activity of Selected Compounds
Antimicrobial Activity
The compound has also shown promise against certain microbial strains. Research indicates that oxadiazole derivatives can inhibit the growth of bacteria such as Mycobacterium tuberculosis and various fungal species . The mechanism often involves disruption of cellular processes or targeting specific enzymes crucial for microbial survival.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been found to inhibit various enzymes including carbonic anhydrase and histone deacetylases (HDACs), which play critical roles in cancer progression and inflammation .
- Cell Cycle Arrest : Studies suggest that certain oxadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives similar to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-y]-5-phenyloxazole compounds. These derivatives were tested for their cytotoxicity against multiple cancer cell lines with promising results indicating that structural modifications can enhance biological activity significantly .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3/c19-13-9-5-4-8-12(13)17-21-22-18(25-17)20-16(24)14-10-15(26-23-14)11-6-2-1-3-7-11/h1-10H,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQRIJIZLOTQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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